molecular formula C12H17F2NO B6798879 N-(1-bicyclo[2.2.2]octanyl)-2,2-difluorocyclopropane-1-carboxamide

N-(1-bicyclo[2.2.2]octanyl)-2,2-difluorocyclopropane-1-carboxamide

Cat. No.: B6798879
M. Wt: 229.27 g/mol
InChI Key: LPLICJORLSTKEG-UHFFFAOYSA-N
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Description

N-(1-bicyclo[222]octanyl)-2,2-difluorocyclopropane-1-carboxamide is a complex organic compound featuring a bicyclic structure and a difluorocyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bicyclo[2.2.2]octanyl)-2,2-difluorocyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between cyclohexadiene and ethylene, followed by hydrogenation to yield the bicyclo[2.2.2]octane structure.

    Introduction of the Difluorocyclopropane Group: This step involves the reaction of a suitable precursor with difluorocarbene, often generated in situ from a difluoromethylene source such as difluoromethyltriphenylphosphonium bromide.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the bicyclo[2.2.2]octane with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.2]octane core, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the difluorocyclopropane moiety, potentially converting it to a difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Ketones or alcohols derived from the bicyclo[2.2.2]octane core.

    Reduction: Difluoromethyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-bicyclo[2.2.2]octanyl)-2,2-difluorocyclopropane-1-carboxamide is studied for its unique structural properties, which can influence reactivity and stability. It serves as a model compound for understanding the behavior of bicyclic and difluorinated systems.

Biology

The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its bicyclic structure and difluorocyclopropane moiety may confer desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-(1-bicyclo[2.2.2]octanyl)-2,2-difluorocyclopropane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The difluorocyclopropane moiety could play a role in binding interactions, while the bicyclo[2.2.2]octane core may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core but lack the difluorocyclopropane moiety.

    Difluorocyclopropane Carboxamides: These compounds contain the difluorocyclopropane group but may have different substituents on the carboxamide.

Uniqueness

N-(1-bicyclo[2.2.2]octanyl)-2,2-difluorocyclopropane-1-carboxamide is unique due to the combination of its bicyclic structure and difluorocyclopropane moiety. This dual feature can impart distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-bicyclo[2.2.2]octanyl)-2,2-difluorocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c13-12(14)7-9(12)10(16)15-11-4-1-8(2-5-11)3-6-11/h8-9H,1-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLICJORLSTKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)NC(=O)C3CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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